3-(Difluoromethyl)-1-ethyl-1h-pyrazol-4-amine 3-(Difluoromethyl)-1-ethyl-1h-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15754755
InChI: InChI=1S/C6H9F2N3/c1-2-11-3-4(9)5(10-11)6(7)8/h3,6H,2,9H2,1H3
SMILES:
Molecular Formula: C6H9F2N3
Molecular Weight: 161.15 g/mol

3-(Difluoromethyl)-1-ethyl-1h-pyrazol-4-amine

CAS No.:

Cat. No.: VC15754755

Molecular Formula: C6H9F2N3

Molecular Weight: 161.15 g/mol

* For research use only. Not for human or veterinary use.

3-(Difluoromethyl)-1-ethyl-1h-pyrazol-4-amine -

Specification

Molecular Formula C6H9F2N3
Molecular Weight 161.15 g/mol
IUPAC Name 3-(difluoromethyl)-1-ethylpyrazol-4-amine
Standard InChI InChI=1S/C6H9F2N3/c1-2-11-3-4(9)5(10-11)6(7)8/h3,6H,2,9H2,1H3
Standard InChI Key QKXUGWVIWKQCBJ-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C(=N1)C(F)F)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a pyrazole ring (C₃N₂) with three distinct substituents:

  • 1-Ethyl group: A two-carbon alkyl chain attached to the nitrogen at position 1.

  • 3-Difluoromethyl group: A -CF₂H moiety at position 3, enhancing electronegativity and metabolic stability.

  • 4-Amine group: A primary amine (-NH₂) at position 4, enabling hydrogen bonding and derivatization.

The SMILES notation for this compound is CCn1c(c(nc1)F(F)C)N, reflecting its connectivity . Computational models predict a planar pyrazole ring with slight distortions due to steric effects from the ethyl and difluoromethyl groups.

Spectroscopic Data

While experimental spectra for this specific compound are unavailable, analogous pyrazoles exhibit characteristic signals:

  • ¹H NMR: The ethyl group’s methyl protons resonate near δ 1.2–1.4 ppm (triplet), while methylene protons appear at δ 3.8–4.2 ppm (quartet). The amine protons typically show broad signals at δ 2.5–5.0 ppm .

  • ¹⁹F NMR: The difluoromethyl group produces a triplet near δ -110 to -120 ppm due to coupling with adjacent protons .

  • IR Spectroscopy: N-H stretching (3300–3500 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) are expected .

Synthetic Methodologies

Cyclization Strategies

The synthesis of 3-(difluoromethyl)-1-ethyl-1H-pyrazol-4-amine can be adapted from protocols used for related pyrazole derivatives. A two-step approach is proposed:

Step 1: Formation of α-Difluoroacetyl Intermediate

Reacting 2,2-difluoroacetyl chloride with an α,β-unsaturated ester (e.g., ethyl acrylate) in the presence of a base (e.g., triethylamine) yields an α-difluoroacetyl intermediate :

CF2HCOCl+CH2=CHCOOEtBaseCF2HCOCH2CH2COOEt\text{CF}_2\text{HCOCl} + \text{CH}_2=\text{CHCOOEt} \xrightarrow{\text{Base}} \text{CF}_2\text{HCOCH}_2\text{CH}_2\text{COOEt}

Step 2: Condensation with Ethylhydrazine

The intermediate undergoes cyclization with ethylhydrazine in the presence of a catalyst (e.g., KI) to form the pyrazole ring :

CF2HCOCH2CH2COOEt+C2H5NHNH2KIC6H10F2N3+Byproducts\text{CF}_2\text{HCOCH}_2\text{CH}_2\text{COOEt} + \text{C}_2\text{H}_5\text{NHNH}_2 \xrightarrow{\text{KI}} \text{C}_6\text{H}_{10}\text{F}_2\text{N}_3 + \text{Byproducts}

Key reaction parameters include:

  • Temperature: -30°C to 20°C for condensation, followed by gradual heating to 85°C for cyclization.

  • Solvent: Polar aprotic solvents (e.g., DMF) or ethanol-water mixtures.

  • Catalyst: 0.6 equivalents of KI to minimize isomer formation .

Purification and Isomer Control

Chromatographic separation or recrystallization from ethanol-water mixtures (40–65% ethanol) achieves >95% purity . The ethyl group’s steric bulk reduces isomer formation compared to methyl analogs, which exhibit 5–10% undesired isomers .

Physicochemical Properties

PropertyValue/DescriptionSource Analogy
Molecular Weight174.16 g/molCalculated
Melting Point120–125°C (predicted)
SolubilitySoluble in DMSO, ethanol; insoluble in water
logP (Partition Coefficient)1.8 (estimated)
StabilityStable under inert atmosphere; hygroscopic

The difluoromethyl group enhances lipid solubility, making the compound suitable for hydrophobic environments . The amine group’s basicity (pKa ~8.5) allows salt formation with acids, improving aqueous solubility for pharmaceutical formulations .

Biological and Industrial Applications

Agrochemical Uses

The compound’s fluorine content and amine functionality make it a candidate for:

  • Herbicides: Interference with plant amino acid biosynthesis.

  • Fungicides: Disruption of fungal membrane integrity .

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